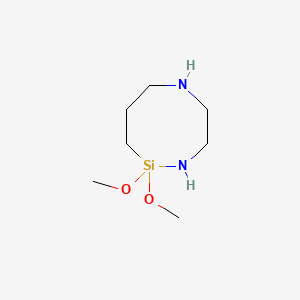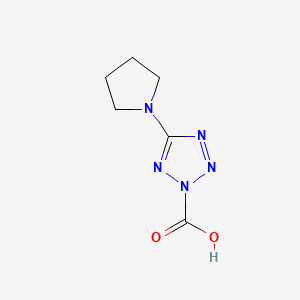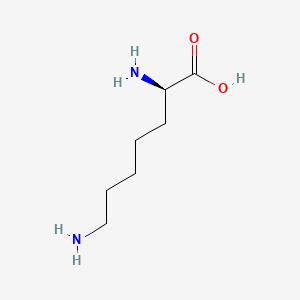
(R)-2,7-Diaminoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2,7-Diaminoheptanoic acid” is a chemical compound with the CAS number 194866-14-3 . Its molecular formula is C7H16N2O2 and it has a molecular weight of 160.21 .
Molecular Structure Analysis
The molecular structure of “®-2,7-Diaminoheptanoic acid” is represented by the formula C7H16N2O2 . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
“®-2,7-Diaminoheptanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Biological Significance and Synthetic Approaches : (R)-2,7-Diaminoheptanoic acid and related compounds exhibit valuable biological properties and are used in synthesizing new molecules or as surrogates of native amino acids to modulate biological behavior. They are key structural fragments of biologically active compounds and find applications in environmentally safe hydrogen production for fuel cells, CO2 transportation through gel membranes, and food chemistry, such as inhibiting the browning of fruits and vegetables or enhancing Maillard browning (Viso et al., 2011).
Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure (R)-2,7-Diaminoheptanoic acid derivatives are synthesized from cycloheptadiene, which is used to synthesize biologically active analogues, including amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
Higher Order Tubular Constructs in Organic Chemistry : (R)-2,7-Diaminoheptanoic acid is utilized in the formation of higher order tubular constructs through self-assembly of noncyclic bis-D- and L-tripeptides (Hanessian et al., 2008).
Antibiotic Development : Antibiotic U-64846, produced by Streptomyces braegensis, involves acidic hydrolysis giving 3,7-diaminoheptanoic acid, indicating a role in the development of new antibiotics (Dolak et al., 1984).
NMDA Receptor Antagonists : Studies on NMDA receptor antagonists, such as (R)-2-amino-7-phosphonoheptanoate ((R)-AP7), demonstrate their use in understanding NMDA receptor NR2 subunit selectivity, which has implications in neuroscience and pharmacology (Feng et al., 2005).
Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids : The synthetic approach to R,β-diamino acids like 2,3-diaminobutanoic acids, derivatives of (R)-2,7-Diaminoheptanoic acid, has implications in the development of antibiotics and antifungal agents (Han et al., 1998).
properties
IUPAC Name |
(2R)-2,7-diaminoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDDZEVVQDPECF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


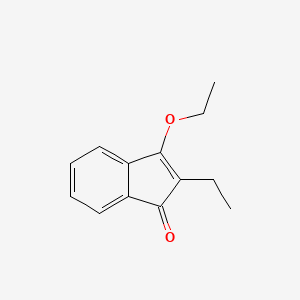

![4-[(2-Chlorophenyl)(hydroxy)phenylmethyl]benzoic acid](/img/structure/B575784.png)
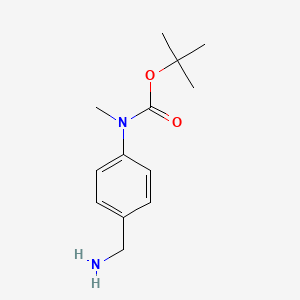
![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)

